molecular formula C26H29N3O6 B11123015 1-ethyl-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-ethyl-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B11123015
M. Wt: 479.5 g/mol
InChI Key: ACDXUHNGIDXQQA-UHFFFAOYSA-N
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Description

1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of various functional groups such as hydroxy, carbonyl, and morpholinyl groups makes this compound highly versatile and of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves multiple steps, starting with the preparation of the indole and pyrrole precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxy derivatives

    Substitution: Formation of substituted morpholinyl derivatives

Scientific Research Applications

1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4’-hydroxy-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H29N3O6

Molecular Weight

479.5 g/mol

IUPAC Name

1-ethyl-3'-hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C26H29N3O6/c1-3-28-19-8-5-4-7-18(19)26(25(28)33)21(22(30)20-10-9-17(2)35-20)23(31)24(32)29(26)12-6-11-27-13-15-34-16-14-27/h4-5,7-10,31H,3,6,11-16H2,1-2H3

InChI Key

ACDXUHNGIDXQQA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCN4CCOCC4)O)C(=O)C5=CC=C(O5)C

Origin of Product

United States

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